

A Researcher's Guide to ZMYND19 Antibodies: A Side-by-Side Comparison

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Zndm19

Cat. No.: B398368

[Get Quote](#)

For researchers, scientists, and drug development professionals investigating the role of Zinc Finger MYND-Type Containing 19 (ZMYND19), selecting the right antibody is paramount for successful experimentation. This guide provides a comprehensive comparison of commercially available ZMYND19 antibodies, supported by experimental data, to facilitate an informed decision-making process.

ZMYND19: Key Functions and Interactions

ZMYND19, also known as MIZIP (MCH-R1-Interacting Zinc Finger Protein), is a protein implicated in cellular signaling pathways. Initially identified through its interaction with the C-terminus of the melanin-concentrating hormone receptor 1 (MCHR1), it is thought to play a role in receptor signaling.^{[1][2]} More recent research has unveiled a novel function for ZMYND19 as a negative regulator of the mTORC1 signaling pathway, a critical regulator of cell growth and metabolism.^{[3][4][5][6]} ZMYND19, along with MKLN1, are substrates of the CTLH E3 ubiquitin ligase complex and act at the lysosomal membrane to inhibit mTORC1 activation.^{[3][4][5][6]}

Commercially Available ZMYND19 Antibodies: A Comparative Overview

The following table summarizes a selection of commercially available ZMYND19 antibodies, detailing their specifications to aid in your selection process.

| Supplier | Catalog Number | Clonality | Host | Applications | Reactivity |
|-------------------|---------------------------------|-------------|--------|-------------------|----------------------------|
| Novus Biologicals | NBP1-79414 | Polyclonal | Rabbit | WB | Human |
| Sigma-Aldrich | SAB1408252 | Polyclonal | Mouse | WB | Human |
| Sigma-Aldrich | HPA020642 (Prestige Antibodies) | Polyclonal | Rabbit | IHC | Human |
| antibodies-online | ABIN928445 | Polyclonal | Rabbit | WB | Human, Mouse, Rat, Chicken |
| Creative Biolabs | CBFYM-3187 | Recombinant | Mouse | WB, ELISA, IF, IP | Inquire |

Independent Experimental Data

A recent study by Chen et al. (2024) provides independent validation of ZMYND19's role in the mTORC1 pathway, utilizing a ZMYND19 antibody for Western Blot analysis.[\[3\]](#)

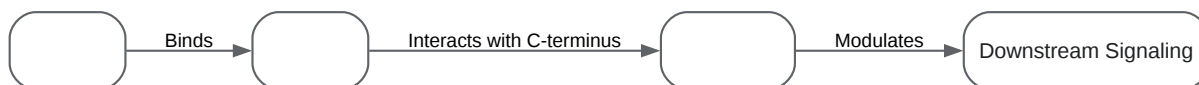
Summary of Key Findings from Chen et al. (2024):

| Experiment | Cell Line | Key Observation |
|--------------|---|--|
| Western Blot | 293T cells with double knockout (DKO) of MKLN1 and ZMYND19, followed by overexpression. | Overexpression of ZMYND19 in DKO cells showed a clear band at the expected molecular weight, confirming antibody specificity and the protein's role in mTOR pathway signaling. [3] |

This independent data lends credence to the utility of ZMYND19 antibodies in studying the mTORC1 signaling cascade.

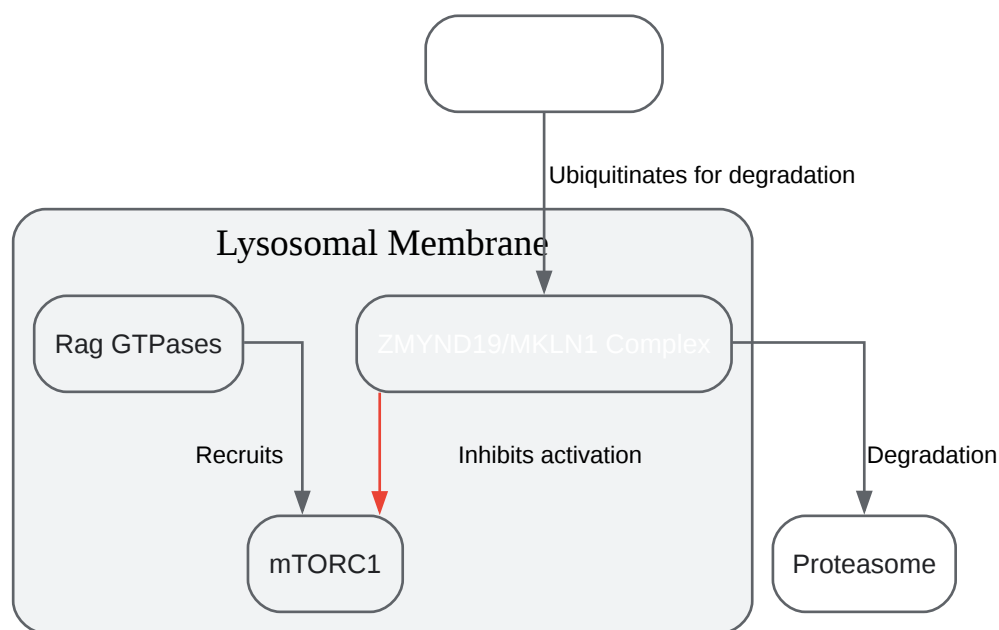
Signaling Pathways and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.



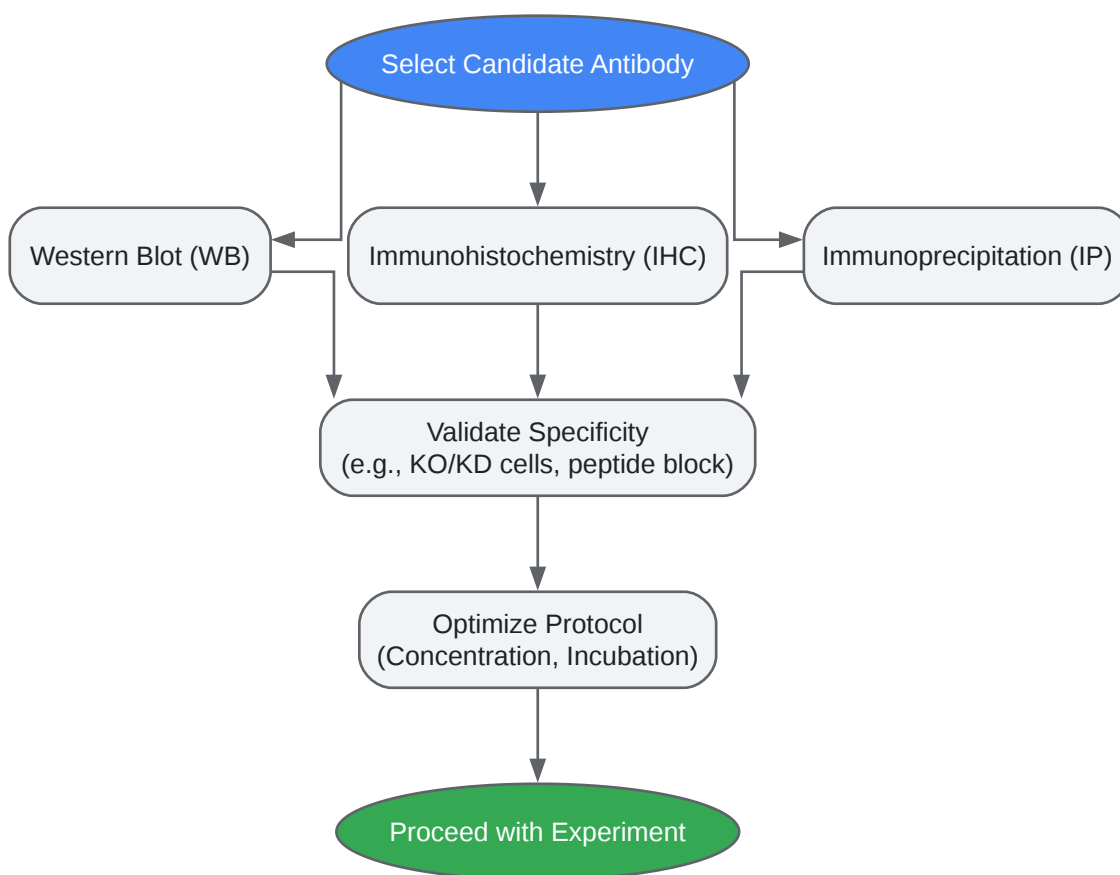
[Click to download full resolution via product page](#)

Caption: ZMYND19 interaction with MCHR1 signaling pathway.



[Click to download full resolution via product page](#)

Caption: ZMYND19's role in the negative regulation of mTORC1.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for antibody validation.

Detailed Experimental Protocols

The following are generalized protocols for key applications. Optimal conditions should be determined empirically for each antibody and experimental system.

Western Blot Protocol

- **Protein Extraction:** Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine protein concentration using a BCA or Bradford assay.
- **SDS-PAGE:** Load 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.

- **Protein Transfer:** Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
- **Blocking:** Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with the ZMYND19 primary antibody (e.g., at a 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times for 10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) in blocking buffer for 1 hour at room temperature.
- **Washing:** Repeat the washing step.
- **Detection:** Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Sections

- **Deparaffinization and Rehydration:** Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
- **Antigen Retrieval:** Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
- **Blocking Endogenous Peroxidase:** Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
- **Blocking Non-Specific Binding:** Block sections with 5% normal goat serum in PBS for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate sections with the ZMYND19 primary antibody (e.g., at a 1:100-1:500 dilution) overnight at 4°C.

- **Washing:** Wash sections three times for 5 minutes each with PBS.
- **Secondary Antibody Incubation:** Incubate sections with a biotinylated secondary antibody for 30-60 minutes at room temperature.
- **Detection:** Use an avidin-biotin-peroxidase complex (ABC) reagent followed by a DAB substrate kit for chromogenic detection.
- **Counterstaining:** Counterstain with hematoxylin.
- **Dehydration and Mounting:** Dehydrate sections through a graded series of ethanol and xylene, and mount with a permanent mounting medium.

Immunoprecipitation (IP) Protocol

- **Cell Lysis:** Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
- **Pre-clearing:** Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
- **Immunoprecipitation:** Incubate the pre-cleared lysate with 1-5 µg of ZMYND19 primary antibody overnight at 4°C with gentle rotation.
- **Immune Complex Capture:** Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
- **Washing:** Wash the beads three to five times with cold IP lysis buffer.
- **Elution:** Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
- **Analysis:** Analyze the eluted proteins by Western Blotting.

This guide provides a foundational resource for researchers embarking on studies involving ZMYND19. By carefully considering the provided data and protocols, scientists can select the most appropriate antibody and design robust experiments to further elucidate the functions of this intriguing protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Gene - ZMYND19 [maayanlab.cloud]
- 2. biocompare.com [biocompare.com]
- 3. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane. | Broad Institute [broadinstitute.org]
- 5. researchgate.net [researchgate.net]
- 6. The CTLH Ubiquitin Ligase Substrates ZMYND19 and MKLN1 Negatively Regulate mTORC1 at the Lysosomal Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Researcher's Guide to ZMYND19 Antibodies: A Side-by-Side Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b398368#side-by-side-comparison-of-zmynd19-antibodies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com